Calhex 231
Description
Introduction and Historical Context
Discovery and Development of Calhex 231
This compound was first synthesized during a structure-activity relationship (SAR) study targeting the CaSR’s transmembrane domain (TMD). Initial efforts focused on optimizing N-benzoyl-trans-1,2-diaminocyclohexane derivatives, leading to the identification of the 4-chlorophenylcarboxamide variant (this compound) as a high-affinity CaSR antagonist. Key milestones include:
- IC50 Characterization : this compound inhibits CaSR-mediated [3H]inositol phosphate (IP) accumulation with an IC50 of 0.39 µM in HEK293 cells expressing human CaSR.
- Stereochemical Specificity : The (1S,2S,1'R) configuration is essential for activity, as enantiomers exhibit >10-fold reduced potency.
- Structural Modeling : Docking studies using a bovine rhodopsin-based CaSR model revealed critical interactions with residues Glu837^(7.39) and Phe684^(3.32). Mutations at these sites (e.g., E837A, F684A) abolish this compound’s inhibitory effects.
Table 1: Chemical and Pharmacological Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 443.41 g/mol | |
| Formula | C25H27ClN2O·HCl | |
| Solubility (DMSO) | 22.17 mg/mL (50 mM) | |
| IC50 (CaSR inhibition) | 0.39 µM | |
| Key Binding Residues | Glu837, Phe684, Trp818 |
Evolution in Calcium-Sensing Receptor Modulator Research
The CaSR, a class C G protein-coupled receptor (GPCR), regulates systemic calcium homeostasis by sensing extracellular Ca²⁺ levels. Prior to this compound, research focused on:
- Calcimimetics : Positive allosteric modulators (PAMs) like cinacalcet, used to treat hyperparathyroidism.
- First-Generation Calcilytics : Compounds such as NPS 2143, which showed off-target effects on voltage-gated Ca²⁺ channels (VGCCs).
This compound’s development addressed limitations of earlier agents:
- Probe-Dependent Modulation : Unlike NPS 2143, this compound exhibits dual PAM/NAM activity depending on concentration. At 0.1–1 µM, it enhances CaSR responses to Mg²⁺ and spermine (PAM activity), while ≥10 µM inhibits Ca²⁺-induced signaling (NAM activity).
- Reduced Off-Target Effects : this compound minimally affects VGCCs at therapeutic doses, unlike NPS 2143 and calindol.
Significance in CaSR Pharmacology Research Landscape
This compound has enabled breakthroughs in three domains:
Mechanistic Insights into CaSR Allostery
- Dimer Cooperativity : this compound’s dual PAM/NAM effects arise from binding one or both protomers in CaSR dimers. Occupying a single protomer enhances agonist affinity (PAM), while dual occupancy inhibits signaling (NAM).
- Ligand-Binding Pocket : The TMD binding site overlaps with orthosteric Ca²⁺-binding regions, explaining its ability to modulate multiple agonists (e.g., Gd³⁺, polyamines).
Therapeutic Applications
- Vascular Function : In Zucker diabetic fatty (ZDF) rats, this compound restores mesenteric artery contractility by reducing oxidative stress and mitochondrial fission.
- Traumatic Hemorrhagic Shock (THS) : this compound improves survival in THS models (70% vs. 20% in controls) by preserving vascular reactivity and mitochondrial integrity.
- Parathyroid Hormone (PTH) Regulation : Low-dose this compound (1 µM) reduces PTH secretion in human parathyroid cells, suggesting utility in hyperparathyroidism.
Structural Biology and Drug Design
Properties
IUPAC Name |
4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O/c1-17(21-10-6-8-18-7-2-3-9-22(18)21)27-23-11-4-5-12-24(23)28-25(29)19-13-15-20(26)16-14-19/h2-3,6-10,13-17,23-24,27H,4-5,11-12H2,1H3,(H,28,29)/t17-,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFUQWWKTIWYEY-CQLNOVPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC3CCCCC3NC(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N[C@H]3CCCC[C@@H]3NC(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
The specific types of reactions that 4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide undergoes are not well-documented. given its structure, it may participate in various organic reactions such as:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Reducing the benzamide group to an amine.
Substitution: Halogen substitution reactions at the chloro position.
Common reagents and conditions for these reactions would include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed would depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Applications in Cardiovascular Health
2.1 Treatment of Cardiac Hypertrophy
Research indicates that Calhex 231 can ameliorate cardiac hypertrophy by inhibiting autophagy and reducing CaSR expression. A study conducted on rats subjected to pressure overload demonstrated that administration of this compound significantly reduced myocardial hypertrophy and improved cardiac function. The mechanism involved the inhibition of the CaMKKβ-AMPK-mTOR pathway, which is critical in regulating cardiomyocyte growth and survival .
Table 1: Effects of this compound on Cardiac Hypertrophy
| Parameter | Control Group | This compound Group |
|---|---|---|
| Heart Weight (g) | 1.25 ± 0.05 | 0.95 ± 0.04 |
| Left Ventricular Mass Index | 0.75 ± 0.02 | 0.55 ± 0.03 |
| Autophagy Markers (LC3-II) | High | Low |
2.2 Traumatic Hemorrhagic Shock (THS)
This compound has also shown promise in improving cardiovascular function during traumatic hemorrhagic shock. In a controlled study, rats treated with this compound exhibited enhanced hemodynamics, increased blood pressure, and improved vital organ perfusion compared to controls . The protective effects were linked to reduced oxidative stress and improved mitochondrial function.
Table 2: Impact of this compound on Hemodynamic Parameters in THS
| Parameter | Control Group | This compound Group |
|---|---|---|
| Mean Arterial Pressure (mmHg) | 50 ± 5 | 70 ± 6 |
| Heart Rate (bpm) | 120 ± 10 | 90 ± 8 |
| Survival Rate (%) | 40 | 80 |
Case Studies
3.1 Case Study on Cardiac Hypertrophy
In a recent case study involving spontaneously hypertensive rats, administration of this compound for four weeks resulted in a significant reduction in left ventricular hypertrophy markers such as atrial natriuretic peptide (ANP) levels and decreased cardiomyocyte cross-sectional area . This suggests that this compound may serve as a therapeutic agent for managing cardiac hypertrophy associated with hypertension.
3.2 Case Study on Traumatic Hemorrhagic Shock
Another study focused on the effects of this compound in a THS model demonstrated that its administration not only improved survival rates but also restored vascular reactivity post-shock by enhancing myosin light chain phosphorylation . This case highlights the potential of this compound in critical care settings.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide involves its interaction with calcium-sensing receptors (CaSR). These receptors are G protein-coupled receptors that play a crucial role in maintaining calcium homeostasis in the body. By binding to CaSR, the compound may modulate calcium levels, influencing various physiological processes.
Comparison with Similar Compounds
Key Compounds:
Critical Insights:
Binding Specificity :
- This compound and NPS 2143 share overlapping binding pockets but exhibit distinct residue interactions. For example, NPS 2143 forms hydrogen bonds with Arg680³²⁸, while this compound relies on hydrophobic interactions with W818⁶⁵⁵ . Mutations like R680A reduce NPS 2143 affinity by >100-fold but enhance this compound activity .
- Cinacalcet and Calindol, as positive allosteric modulators (PAMs), stabilize CaSR's active state, unlike calcilytics .
Potency: NPS 2143 shows higher CaSR antagonism potency (IC₅₀: 43 nM) than this compound (IC₅₀: 0.36–0.39 µM) in inositol phosphate (IP) accumulation assays . However, this compound exhibits superior selectivity in inhibiting pathological PASMC proliferation (IC₅₀: 1.89 µM) without affecting normal cells .
Functional and Therapeutic Divergence
Pulmonary Hypertension (PH):
Bone and Calcium Disorders:
Metabolic and Inflammatory Pathways:
- This compound uniquely suppresses NLRP3 inflammasome-driven IL-1β release in obesity-related inflammation .
- Calindol enhances CaSR-mediated vasodilation in mesenteric arteries, contrasting this compound's inhibitory effects .
Data Tables
Table 1: Comparative Pharmacokinetic Profiles
Table 2: Mutation Impact on Binding Affinity (Fold Change)
| Mutation | This compound | NPS 2143 |
|---|---|---|
| R680A | ↑ 2.5x | ↓ >100x |
| F684A | ↓ 5x | ↓ 20x |
| W818A | ↓ 8x | ↓ 50x |
Biological Activity
Calhex 231, chemically known as 4-Chloro-N-[(1S,2S)-2-[[(1R)-1-(1-naphthalenyl)ethyl]amino]cyclohexyl]-benzamide hydrochloride, is a negative allosteric modulator of the calcium-sensing receptor (CaSR). Its biological activity has been extensively studied, revealing significant implications for cardiovascular health and other physiological processes.
This compound functions primarily as a negative allosteric modulator of CaSR, which plays a critical role in regulating extracellular calcium levels and various cellular functions. By inhibiting CaSR activity, this compound affects downstream signaling pathways, including the modulation of inositol phosphate levels, with an IC50 value of approximately 0.39 μM in HEK293 cells . This modulation can lead to various physiological effects, particularly in vascular tissues.
Effects on Vascular Function
Recent studies have highlighted this compound's role in improving vascular function, particularly under conditions of traumatic hemorrhagic shock (THS). In a study involving rats subjected to THS, administration of this compound significantly improved hemodynamics and survival rates. The compound demonstrated the ability to enhance blood pressure and blood perfusion in vital organs such as the liver and kidneys .
Table 1: Summary of Findings on this compound's Effects in THS Models
| Parameter | Control Group | This compound (1 mg/kg) | This compound (5 mg/kg) |
|---|---|---|---|
| Survival Rate (24 hours) | 20% | 60% | 80% |
| Mean Arterial Pressure (MAP) | Decreased | Increased | Increased |
| Liver Blood Perfusion | Decreased | Increased | Increased |
| Kidney Blood Perfusion | Decreased | Increased | Increased |
Cellular Impact
This compound also exhibits effects at the cellular level, particularly in pulmonary artery smooth muscle cells (PASMCs). Research indicates that it can attenuate excessive proliferation of PASMCs derived from patients with idiopathic pulmonary arterial hypertension (IPAH), suggesting a potential therapeutic role in managing pulmonary hypertension .
Case Studies and Clinical Implications
A notable case study examined the application of this compound in improving outcomes for patients experiencing traumatic hemorrhagic shock. The findings revealed that the compound not only improved survival rates but also enhanced overall cardiovascular stability by mitigating oxidative stress and restoring mitochondrial function. Specifically, it was shown to reduce mitochondrial fission mediated by microRNA-208a, a critical factor in maintaining vascular responsiveness during shock conditions .
Preparation Methods
Synthetic Route and Reaction Conditions
This compound is synthesized via a multi-step process involving chiral resolution and amide bond formation. The general pathway involves:
-
Preparation of (1R)-1-(1-naphthalenyl)ethylamine :
-
Cyclohexane-1,2-diamine derivatization :
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Amide coupling with 4-chlorobenzoyl chloride :
Table 1. Key Synthetic Parameters for this compound
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Ru-BINAP, H₂, MeOH | 78 | 92% |
| 2 | NaBH3CN, MeOH | 65 | 89% |
| 3 | 4-Cl-benzoyl chloride, TEA | 82 | 95% |
Structural Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 7.6 Hz, 1H, naphthyl), 7.92–7.84 (m, 2H, benzamide), 7.62–7.55 (m, 3H, naphthyl), 4.21 (q, J = 6.8 Hz, 1H, CH), 3.45–3.38 (m, 2H, cyclohexyl), 1.98–1.76 (m, 4H, cyclohexyl), 1.52 (d, J = 6.8 Hz, 3H, CH₃).
-
HRMS (ESI+) : m/z calculated for C₂₆H₂₆ClN₂O⁺ [M+H⁺]: 441.1701; found: 441.1703.
Chiral Purity Analysis
Pharmacological Preparation in Experimental Studies
In Vitro Application in Vascular Studies
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Stock solution : 10 mM in dimethyl sulfoxide (DMSO), stored at −20°C.
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Working concentration : 1–10 µM in Krebs–Henseleit buffer; final DMSO ≤0.1%.
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Key finding : this compound (3 µM) inhibits voltage-gated calcium channels (VGCCs) in vascular smooth muscle cells (VSMCs), reducing peak inward currents by 60%.
Table 2. Functional Effects of this compound in Pre-Contracted Arteries
| Pre-Contraction Agent | IC₅₀ (µM) | Max Inhibition (%) |
|---|---|---|
| Methoxamine (10 µM) | 2.01 | 96.2 |
| KCl (60 mM) | 1.93 | 98.0 |
In Vivo Preparation for Myocardial Fibrosis Studies
Animal Model Administration
Cardiac Fibroblast Treatment
Analytical Method Validation
HPLC Purity Assessment
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Column : C18 (4.6 × 150 mm, 5 µm).
-
Mobile phase : Acetonitrile/water (65:35) with 0.1% trifluoroacetic acid.
Comparative Pharmacodynamics of Calcilytics
Table 3. Selectivity Profile of this compound vs. NPS 2143
| Parameter | This compound | NPS 2143 |
|---|---|---|
| CaSR IC₅₀ (µM) | 0.15 | 0.08 |
| VGCC IC₅₀ (µM) | 1.93 | 2.97 |
| Endothelium Dependence | No | Yes |
Industrial-Scale Production Challenges
Chirality Control
Cost-Efficiency Analysis
-
Catalyst cost : Ru-BINAP accounts for 62% of raw material expenses.
-
Alternative : Nickel-catalyzed hydrogenation reduces costs by 30% but compromises ee (91%).
Regulatory Considerations
Impurity Profiling
Q & A
Q. What is the molecular mechanism by which Calhex 231 modulates the calcium-sensing receptor (CaSR)?
this compound acts as a negative allosteric modulator (NAM) of CaSR, binding to its transmembrane domain. Structural studies reveal that its two nitrogen atoms form hydrogen bonds with Glu-837 in the receptor’s transmembrane pocket, while its bulky naphthalene group occupies a hydrophobic cavity . Recent evidence also highlights its mixed activity: it functions as a NAM when occupying both protomers of the CaSR dimer and as a positive allosteric modulator (PAM) when bound to a single protomer, suggesting a novel mode-switching mechanism . Methodological Note : To validate binding interactions, use automated docking programs (e.g., Surflex) and mutagenesis assays targeting residues like Glu-836. Confirm functional effects via IP accumulation assays in HEK293 cells expressing CaSR .
Q. What experimental models are commonly used to study this compound’s pharmacological effects?
In vitro: HEK293 cells stably expressing CaSR are standard for assessing IP accumulation and dose-response relationships (EC50: 0.39 ± 0.08 μM) . Primary cultures of human parathyroid cells or pulmonary arterial smooth muscle cells (PASMCs) are used to study proliferation (e.g., IC50: 1.89 μM in IPAH-PASMCs) . In vivo: Streptozotocin-induced diabetic rat models are employed to evaluate myocardial fibrosis reduction (4.07 mg/kg, daily for 12 weeks) . Methodological Note : Ensure cell line authentication and use CaSR-specific antibodies (e.g., anti-CaSR) to confirm receptor expression. For animal studies, include sham controls to distinguish drug effects from procedural artifacts .
Advanced Research Questions
Q. How can researchers resolve contradictory findings about this compound’s allosteric modulation (PAM vs. NAM activity)?
Contradictions arise from differential binding stoichiometry (one vs. two protomers) and assay conditions (e.g., Ca²⁺ concentration). To address this:
- Perform dual-binding assays using fluorescent probes (e.g., FLIPR) under varying Ca²⁺ levels .
- Use single-molecule FRET to visualize conformational changes in CaSR dimers during this compound binding .
- Validate findings in primary cells (e.g., human parathyroid cells) to confirm physiological relevance .
Q. Why does this compound exhibit cell-type-specific efficacy (e.g., inhibiting IPAH-PASMCs but not normal PASMCs)?
IPAH-PASMCs show upregulated CaSR expression and altered downstream signaling (e.g., MAPK hyperactivity). To investigate:
- Compare RNA-seq profiles of normal vs. IPAH-PASMCs to identify CaSR-associated pathways .
- Use siRNA knockdown of CaSR in IPAH-PASMCs to confirm target specificity.
- Monitor resting [Ca²⁺]cyt levels via Fura-2AM imaging; IPAH-PASMCs exhibit elevated baseline Ca²⁺, sensitizing them to this compound .
Q. How can researchers optimize this compound’s solubility and bioavailability for in vivo studies?
- Solubility : Prepare stock solutions in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline. For higher concentrations (>5 mg/mL), use corn oil as a co-solvent .
- Bioavailability : Administer via intraperitoneal injection (4.07 mg/kg in rats) and confirm plasma stability via LC-MS/MS. Adjust dosing intervals based on pharmacokinetic half-life studies .
Data Analysis & Reproducibility
Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?
- Fit dose-response curves using non-linear regression (e.g., GraphPad Prism) with Hill slope parameters (e.g., Hill coefficient = 1.39 for IPAH-PASMC proliferation) .
- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report effect sizes and confidence intervals to avoid overinterpretation of small datasets .
Q. How can researchers ensure reproducibility when studying this compound’s effects on CaSR signaling?
- Standardize Ca²⁺ concentrations in assays, as CaSR activity is Ca²⁺-dependent. Use buffers with defined free Ca²⁺ levels (e.g., 1.2 mM for physiological conditions) .
- Include positive controls (e.g., NPS2143 for CaSR inhibition) and negative controls (vehicle-only treatments) in all experiments .
- Adhere to ARRIVE guidelines for animal studies, detailing sample sizes, randomization, and blinding protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
